molecular formula C23H46O4 B026851 Glycerides, C14-22 mono-, acetates CAS No. 68990-54-5

Glycerides, C14-22 mono-, acetates

Cat. No. B026851
CAS RN: 68990-54-5
M. Wt: 386.6 g/mol
InChI Key: HUQABGDIJUXLRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of glycerides and their acetate derivatives often involves esterification processes. A study by Fukuoka et al. (2012) detailed the synthesis of monoacyl glyceric acids by esterifying glyceric acid with saturated fatty acyl chlorides (C12, C14, C16, and C18), leading to a new class of bio-based surfactants. This method produces a mixture of two isomers, with 2-O-acyl derivatives being the major product, showcasing the diverse synthetic routes available for glyceride derivatives (Fukuoka et al., 2012).

Molecular Structure Analysis

Understanding the molecular structure of glycerides and their acetate derivatives is crucial for their application. The atmospheric pressure covalent adduct chemical ionization tandem mass spectrometry method reported by Xu and Brenna (2007) can elucidate the structure of triacylglycerols (TAGs) containing monoene or diene fatty acyl groups, providing detailed information about the molecular structure of these compounds (Xu & Brenna, 2007).

Chemical Reactions and Properties

Chemical reactions involving glycerides, especially their functionalization or modification, play a significant role in their application. The electro-oxidation of glycerol to high-value-added C1-C3 products, as investigated by Wan et al. (2022), exemplifies the chemical versatility of glycerol-based compounds. This process involves the conversion of glycerol into value-added chemicals through electrocatalytic oxidation, highlighting the reactive nature and potential utility of glycerides and their derivatives in producing various chemical products (Wan et al., 2022).

Physical Properties Analysis

The physical properties of glycerides and their acetate derivatives, such as phase behavior and surface activity, are critical for their application in different domains. The work by Liew et al. (2015) on branched-chain glycosides synthesized from xylose and Guerbet alcohols investigated their thermotropic and lyotropic phases, providing insights into the physical properties of these compounds. Such studies help in understanding the conditions under which these compounds can be used in various applications, from drug delivery systems to materials science (Liew et al., 2015).

Chemical Properties Analysis

The chemical properties of glycerides, C14-22 mono-, acetates, such as reactivity, stability, and interactions with other molecules, dictate their functionality in various applications. The selective biocatalytic synthesis of monoacylglycerides in sponge-like ionic liquids, as described in a study published in Green Chemistry (2017), showcases the advancements in achieving high selectivity and yield for these compounds, emphasizing the importance of understanding and manipulating their chemical properties for specific applications (Green Chemistry, 2017).

Scientific Research Applications

Green Surfactants

Monoacyl glyceric acids, derived from glycerol, have been synthesized and investigated for their potential as bio-based surfactants. These compounds, particularly those with fatty acyl chains ranging from C12 to C18, exhibit high surface-active properties and are considered as environmentally friendly alternatives to synthetic surfactants. The study by Fukuoka et al. (2012) highlights the synthesis of these monoacyl glycerides through esterification, demonstrating their superior surface-tension-lowering ability, making them promising candidates for green surfactant applications (Fukuoka et al., 2012).

Pharmaceutical Formulation Development

In pharmaceutical research, medium chain glycerides (MCGs) are utilized for the formulation development of poorly soluble compounds to enhance oral bioavailability. Fliszar et al. (2006) developed a reversed-phase HPLC method for profiling medium chain glycerides used in pharmaceutical formulations, addressing the need for accurate characterization of these compounds to optimize solubilizing characteristics (Fliszar et al., 2006).

Biodiesel Byproduct Valorization

Glycerides also find applications in valorizing byproducts from biodiesel production. The acetylation of glycerol, a major byproduct, to form acetin (mono-, di-, and triacetin) is a pathway to convert this surplus material into valuable chemicals. Casas et al. (2012) detailed a rapid quantitative determination method using 13C NMR for the composition of acetylglycerol mixtures, facilitating the analysis and utilization of these byproducts (Casas et al., 2012).

Food Additive Analysis

In the food industry, the analysis and identification of glycerides such as sucrose monoesters of fatty acids are critical for quality control. Uematsu et al. (2001) developed a gas chromatographic method for determining these compounds in food additive premixes, demonstrating the importance of precise analytical methods in ensuring the safety and compliance of food products (Uematsu et al., 2001).

Catalytic Processes and Chemical Engineering

The catalytic processing of glycerides for chemical synthesis is another area of significant interest. For instance, the transesterification of glycerol with fatty acid methyl esters to produce monoglycerides, as explored by Barrault et al. (2004), showcases the chemical engineering applications of glycerides in producing specific compounds with industrial relevance (Barrault et al., 2004).

Safety And Hazards

While this material is not considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200), this SDS contains valuable information critical to the safe handling and proper use of the product . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(1-hydroxy-3-octadecoxypropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-23(20-24)27-22(2)25/h23-24H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQABGDIJUXLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874036
Record name (+/-)-2-O-Acetyl-1-O-octadecylglycerol
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Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetylated monoglycerides

CAS RN

77133-36-9, 68990-54-5
Record name 1,2-Propanediol, 3-(octadecyloxy)-, 2-acetate
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Record name Glycerides, C14-22 mono-, acetates
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Record name Glycerides, C14-22 mono-, acetates
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Record name (+/-)-2-O-Acetyl-1-O-octadecylglycerol
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Record name Glycerides, C14-22 mono-, acetates
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